Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)-
Description
Properties
CAS No. |
80589-72-6 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[4-(5-ethoxy-4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19-17(14-6-4-3-5-7-14)20-18(24-19)15-10-8-13(9-11-15)12-16(21)22/h3-11H,2,12H2,1H3,(H,21,22) |
InChI Key |
SNNLNADLFDJTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- typically involves the reaction of p-ethoxycyanobenzyl with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by cooling to room temperature. The mixture is then acidified, and water and benzene are added for stratification. The oil layer is distilled to remove benzene, yielding p-ethoxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification under acidic conditions, while hydrolysis reactions typically require alkaline reagents.
-
Hydrolysis proceeds via nucleophilic attack by hydroxide ions, with optimal molar ratios of 1:1–3 (compound : base) to minimize byproducts .
-
Esterification efficiency depends on solvent polarity and reaction time, with reflux conditions (e.g., in ethanol) enhancing conversion .
Oxidation Reactions
The oxazole ring and benzylic positions are susceptible to oxidation.
-
Controlled oxidation of the benzylic position yields 4-acetylethyl-2-ethoxybenzoic acid as an intermediate .
-
Over-oxidation risks include decomposition of the oxazole ring, necessitating precise stoichiometric control (oxidant : substrate = 1:2–10) .
Substitution Reactions on the Oxazole Ring
The oxazole ring’s electron-deficient nature enables electrophilic substitution at the 4- and 5-positions.
| Reaction Type | Reagents/Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro group addition at C4/C5 | Requires low temps | |
| Nucleophilic Attack | Grignard reagents | Alkylation at oxazole C2 | Limited by steric hindrance |
-
Substituents on the oxazole (e.g., ethoxy group) direct electrophiles to specific positions.
-
Steric bulk from the phenyl group at C4 restricts reactivity at adjacent sites .
Catalytic and Reagent Requirements
Reactions often require tailored catalysts or reagents:
-
Esterification: Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC .
-
Oxazole Functionalization: Transition metals (e.g., Pd for cross-coupling) enable C-H activation.
-
Hydrolysis: Alkaline conditions (NaOH/KOH) at room temperature prevent decomposition .
Reaction Optimization Data
Key parameters from synthesis protocols:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzeneacetic acid, particularly those containing oxazole moieties, exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial membrane integrity, which is influenced by the structural characteristics of the compound .
Anti-inflammatory Properties
Substituted oxazoles have been documented for their anti-inflammatory effects. Compounds related to benzeneacetic acid have shown promise in treating inflammation-related disorders, potentially through modulation of inflammatory pathways .
Case Study: In Vivo Efficacy
In a controlled study, a derivative of benzeneacetic acid was administered to animal models exhibiting inflammatory responses. The results indicated a significant reduction in inflammatory markers compared to control groups, demonstrating the compound's therapeutic potential .
Functionalized Polymers
Benzeneacetic acid derivatives can be utilized in synthesizing functionalized polymers, particularly poly(2-oxazoline)s. These materials have applications in drug delivery systems due to their biocompatibility and ability to form micelles that encapsulate therapeutic agents .
Table 2: Polymer Characteristics
| Polymer Type | Properties | Applications |
|---|---|---|
| Poly(2-oxazoline) | Biocompatible, antimicrobial | Drug delivery, coatings |
| Functionalized variants | Enhanced mechanical properties | Biomedical devices |
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, the compound is compared to structurally and functionally related benzeneacetic acid derivatives and oxazole-containing analogs.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity
- The phenyl group at the oxazole's 4-position in the target compound distinguishes it from the methyl-substituted analog (CAS unspecified, ). This substitution likely enhances lipophilicity and receptor-binding affinity, contributing to its anti-inflammatory effects .
- Compared to ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS: 76805-25-9), which contains an epoxy group and ester moiety, the target compound’s free carboxylic acid group may improve solubility in biological matrices, enhancing its bioavailability .
Mechanistic Differences
- While S-diclofenac (a benzeneacetic acid derivative) stabilizes p53 in smooth muscle cells, the target compound inhibits EMT in HBEs via p53-dependent pathways, suggesting divergent tissue-specific mechanisms despite shared structural motifs .
Synthetic and Metabolic Pathways The target compound’s involvement in phenylalanine metabolism (via KEGG database annotations) contrasts with simpler derivatives like 4-(methoxycarbonyl)phenylacetic acid, which lack heterocyclic moieties and are primarily synthetic intermediates .
Biological Activity
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl) (CAS No. 80589-72-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl) features a complex structure that includes a benzene ring, an acetic acid moiety, and an oxazole ring. Its molecular formula is with a molecular weight of approximately 323.3 g/mol . The unique structural components are believed to contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits several pharmacological effects, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can exhibit moderate anti-inflammatory effects. In a carrageenan-induced rat paw edema model, certain derivatives demonstrated activity at doses significantly lower than their LD50 values .
- Antioxidant Properties : Preliminary studies suggest that Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl) may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Metabolic Effects : The compound has been explored for its potential role in treating metabolic disorders, possibly through modulation of metabolic pathways.
The exact mechanisms by which Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl) exerts its effects are still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with biological targets, influencing cellular signaling pathways related to inflammation and metabolism.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl), it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzeneacetic acid | C8H8O2 | Simpler structure; lacks oxazole ring |
| 4-Ethoxyphenylacetic acid | C10H12O3 | Similar ethoxy substitution; no oxazole |
| 4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl | C15H14ClN1O3 | Chlorine substitution; altered biological activity |
The presence of the oxazole ring in Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl) distinguishes it from these compounds and may contribute to unique biological interactions not observed in simpler derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activity for compounds related to Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl):
- Synthesis and Evaluation : A study synthesized a series of 4-(4,5-disubstituted oxazolyl) phenylacetic acids and evaluated their anti-inflammatory properties. The results indicated that some compounds exhibited significant activity at low doses .
- Pharmacological Profiles : Another research effort highlighted the pharmacological profiles of various derivatives, noting that modifications to the oxazole ring could enhance or diminish biological activity depending on the specific substituents used.
Q & A
Q. What established synthetic routes are available for synthesizing Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)-, and what are the critical reaction parameters?
- Methodological Answer : The compound’s oxazole ring can be synthesized via cyclocondensation of an appropriate α-amino ketone precursor with a benzoyl chloride derivative under reflux in anhydrous dichloromethane. Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 80–100°C), and using catalysts like p-toluenesulfonic acid to enhance cyclization efficiency. Ethoxy and phenyl substituents are introduced via nucleophilic substitution or Suzuki coupling prior to cyclization. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using the oxazole ring’s deshielding effects (e.g., protons adjacent to nitrogen resonate at δ 7.5–8.5 ppm). Compare experimental shifts with NIST Chemistry WebBook data for analogous oxazole derivatives .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and oxazole (C=N stretch at ~1650 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns consistent with the ethoxy-phenyl-oxazolyl side chain .
Q. How can researchers determine the purity of this compound, and what analytical standards are applicable?
- Methodological Answer :
- HPLC : Utilize a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times with USP reference standards for structurally related compounds (e.g., Fexofenadine Hydrochloride RS, which shares a benzeneacetic acid backbone) .
- Melting Point Analysis : Validate purity by comparing observed melting points with literature values (if available) ±2°C.
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and observed NMR spectra for the oxazole ring substituents?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or unexpected regioselectivity. Strategies include:
- Solvent Titration : Acquire NMR spectra in deuterated DMSO and CDCl3 to assess solvent-induced shifts.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomeric forms are suspected.
- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts using software like Gaussian .
Q. What strategies optimize regioselectivity during the formation of the 2-oxazolyl group?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to direct cyclization toward the 2-oxazolyl position.
- Protecting Groups : Temporarily protect the benzeneacetic acid’s carboxyl group as a methyl ester to reduce steric hindrance during oxazole ring formation .
- Temperature Modulation : Lower reaction temperatures (e.g., 60°C) may favor kinetic control, improving regioselectivity .
Q. What are the predicted metabolic pathways of this compound via in silico modeling, and how do they compare with in vitro assay data?
- Methodological Answer :
- In Silico Prediction : Use software like Schrödinger’s ADMET Predictor to identify potential cytochrome P450 (CYP3A4/2D6) oxidation sites on the ethoxy-phenyl group.
- In Vitro Validation : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS detection. Discrepancies between predicted and observed metabolites (e.g., unexpected glucuronidation) may indicate novel enzymatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
